1,7-Dinitronaphthalene

Übersicht

Beschreibung

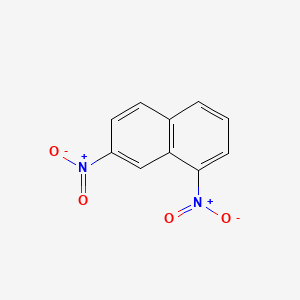

1,7-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

1,7-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the use of mixed acids, typically a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The nitration reaction is carried out at temperatures ranging from 15°C to 80°C in an organic solvent such as dichloroethane . Another method involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitrating reagent under mild conditions .

Analyse Chemischer Reaktionen

1,7-Dinitronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound typically yields 1,7-diaminonaphthalene.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and nitrogen dioxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

1,7-Dinitronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is involved in reactions that lead to the formation of other derivatives, such as 1,7-diaminonaphthalene through reduction processes. The compound's ability to undergo oxidation and substitution reactions further enhances its utility in organic synthesis.

Production of Polyurethanes

The compound is also significant in the industrial production of polyurethanes. It can be utilized as a precursor for isocyanates, which are essential components in polyurethane manufacturing. The process typically involves nitration reactions using mixed acids under controlled conditions to yield high-purity dinitronaphthalene isomers .

Biological Research

Potential Medicinal Properties

Research into the biological activities of this compound has indicated potential medicinal applications. Studies have focused on its interactions with biological molecules, exploring its cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer cells). This research aims to understand the compound's mechanism of action and its potential as a therapeutic agent .

Environmental Impact Studies

Investigations into the environmental implications of dinitronaphthalene compounds have also been conducted. For instance, studies on occupational exposure have highlighted health risks associated with certain dinitronaphthalene isomers, including 1,8-dinitronaphthalene. These findings are critical for assessing workplace safety and regulatory measures .

Industrial Applications

Dyes and Pigments Production

this compound is employed in the dye and pigment industry due to its vibrant color properties. Its derivatives are used to create various dyes that find applications in textiles and plastics. The specific substitution pattern of this compound influences its colorimetric properties, making it suitable for specific dye formulations.

Explosives Manufacturing

The compound has been explored for use in explosives due to its energetic properties when subjected to nitration processes. Dinitronaphthalene compounds can act as sensitizers in explosive formulations, enhancing their performance characteristics. This application underscores the importance of understanding the chemical behavior of dinitronaphthalene derivatives under various conditions .

Comparative Analysis of Dinitronaphthalene Isomers

To better understand the unique properties and applications of this compound compared to other dinitronaphthalene isomers (such as 1,5-dinitronaphthalene and 1,8-dinitronaphthalene), a comparative analysis is provided below:

| Isomer | Applications | Key Properties |

|---|---|---|

| 1,5-Dinitronaphthalene | Used in advanced polyurethanes | Higher reactivity due to nitro group positioning |

| 1,8-Dinitronaphthalene | Utilized in dye production | Stronger chromophoric properties |

| 1,3-Dinitronaphthalene | Employed as a sensitizer in explosives | Lower stability compared to others |

| This compound | Intermediate for organic synthesis; potential medicinal properties | Unique substitution pattern influencing reactivity |

Wirkmechanismus

The mechanism of action of 1,7-dinitronaphthalene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,7-Dinitronaphthalene can be compared with other dinitronaphthalene isomers such as 1,5-dinitronaphthalene, 1,8-dinitronaphthalene, and 1,3-dinitronaphthalene. Each of these compounds has unique properties and applications:

1,5-Dinitronaphthalene: Used in the production of advanced polyurethanes.

1,8-Dinitronaphthalene: Utilized in the production of dyes and plastics.

1,3-Dinitronaphthalene: Employed as a sensitizer in explosives and as an intermediate in dye synthesis

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.

Biologische Aktivität

1,7-Dinitronaphthalene (1,7-DN) is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene characterized by the presence of two nitro groups at the 1 and 7 positions of the naphthalene ring. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biological molecules.

1,7-DN is synthesized through the nitration of naphthalene using a mixture of nitric acid and sulfuric acid under controlled conditions. The typical reaction conditions involve temperatures ranging from 15°C to 80°C, resulting in a compound that exhibits unique chemical reactivity compared to its isomers, such as 1,5-dinitronaphthalene and 1,8-dinitronaphthalene .

Biological Activity

Toxicological Profile

Research indicates that 1,7-DN has significant toxicological implications. It is classified as a hazardous substance due to its potential to cause genetic defects and irritation to skin and respiratory systems. Acute toxicity studies have shown that it can affect organisms across different trophic levels, indicating its environmental impact .

Mechanisms of Action

The biological activity of 1,7-DN is primarily attributed to its ability to interact with cellular components. Studies suggest that it may induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. This mechanism has been observed in various cell types exposed to dinitronaphthalenes .

Case Study 1: Toxicity in Aquatic Organisms

A study examined the acute toxicity of 1,7-DN on aquatic organisms. Results indicated a significant decrease in survival rates among exposed species, demonstrating the compound's harmful effects on aquatic ecosystems. The study highlighted the need for further research into the environmental impact of nitrated polycyclic aromatic hydrocarbons like 1,7-DN .

Case Study 2: Occupational Exposure

Another investigation focused on occupational exposure to nitro compounds similar to 1,7-DN. Workers exposed to these compounds exhibited symptoms of melanosis and other dermal conditions. The study emphasized the importance of monitoring exposure levels in industrial settings where such compounds are utilized .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Acute Toxicity Study | Significant toxicity observed in aquatic organisms exposed to 1,7-DN | Highlights environmental risks associated with industrial use |

| Occupational Exposure Analysis | Symptoms of melanosis linked to exposure | Calls for improved safety measures in workplaces handling nitro compounds |

| Mechanistic Studies | Induction of oxidative stress leading to cellular damage | Suggests potential for therapeutic applications or further toxicological investigations |

Eigenschaften

IUPAC Name |

1,7-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDGMWHINKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179524 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-25-7 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24824-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.